molecular formula C25H23FN4O2S B2678056 N-((4-benzyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476435-18-4

N-((4-benzyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2678056
CAS No.: 476435-18-4
M. Wt: 462.54
InChI Key: DWUJYIGAFHMETL-UHFFFAOYSA-N
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Description

N-((4-benzyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative designed for advanced chemical biology and medicinal chemistry research. The compound's core structure is based on the 4H-1,2,4-triazole scaffold, a heterocyclic system recognized for its versatile biological activities and significant presence in synthetic medicines . Its molecular architecture integrates a 4-methoxybenzamide group, linked via a methylene bridge to the triazole core, which is further functionalized with benzyl and 3-fluorobenzylthio substituents at the 4 and 5 positions, respectively. This specific substitution pattern is characteristic of S-alkylated 1,2,4-triazole compounds, which are frequently investigated for their enhanced pharmacological profiles . The strategic incorporation of the (3-fluorobenzyl)thio moiety, an S-alkylated group, is a critical feature often employed to modulate the compound's electronic properties, lipophilicity, and potential for biomolecular interactions . Recent scientific literature reveals that mercapto- and thione-substituted 1,2,4-triazole moieties, and their S-alkylated derivatives, represent an important structural feature in a wide range of synthetic medicines with various biological actions . Related triazole-based structures have been reported to exhibit a variety of medicinal actions, ranging from anti-tubercular activity to inhibitory action against proteins involved in the mechanism of complex diseases . Furthermore, S-alkylated compounds derived from 4H-1,2,4-triazole-3-thiol that are 4,5-disubstituted have demonstrated proven antifungal, antimicrobial, and antibiotic activities in research settings, highlighting the therapeutic potential of this chemical class . The presence of the 4-methoxybenzamide group is a notable feature, as similar benzamide derivatives are actively explored in drug discovery for their capacity to function as inhibitors for specific protein targets, including those implicated in proliferative diseases . Researchers can utilize this compound as a key intermediate in heterocyclic chemistry synthesis, a biochemical probe for investigating enzyme mechanisms, or a lead compound for developing new therapeutic agents targeting infectious diseases and other pathological conditions. Its value lies in its complex, multi-functional structure, which provides a versatile platform for structure-activity relationship (SAR) studies and further chemical optimization in pharmaceutical research.

Properties

IUPAC Name

N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S/c1-32-22-12-10-20(11-13-22)24(31)27-15-23-28-29-25(30(23)16-18-6-3-2-4-7-18)33-17-19-8-5-9-21(26)14-19/h2-14H,15-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUJYIGAFHMETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-benzyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25_{25}H23_{23}FN4_{4}O2_{2}S
  • Molecular Weight : 462.54 g/mol
  • IUPAC Name : N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

The presence of a triazole ring, methoxy group, and benzyl moieties suggests a potential for diverse biological interactions.

While specific mechanisms for this compound have not been extensively documented, compounds with similar structures often exhibit:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes.
  • Anticancer Properties : Compounds containing triazole rings have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer types.
  • Enzyme Inhibition : Some benzamide derivatives act as inhibitors for enzymes like dihydrofolate reductase, which is crucial in folate metabolism and thus impacts DNA synthesis.

Anticancer Activity

A study evaluating the anticancer effects of triazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)Reference
Compound AHCT116 (Colon Cancer)4.36
Compound BMCF7 (Breast Cancer)5.12

These findings suggest that the compound may possess similar anticancer properties.

Antimicrobial Activity

Research on related triazole compounds indicates potent antibacterial and antifungal activities:

CompoundTarget OrganismActivityReference
Compound CCandida albicansModerate Inhibition
Compound DStaphylococcus aureusHigh Inhibition

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability.
  • In Vivo Studies : Animal models treated with similar triazole derivatives showed significant tumor reduction compared to controls, suggesting that this class of compounds may enhance therapeutic efficacy when used in combination therapies.

Future Research Directions

Further investigations are warranted to explore:

  • Mechanistic Studies : Detailed studies to elucidate the exact biochemical pathways affected by this compound.
  • Optimization of Structure : Modifications to enhance potency and selectivity against specific targets.
  • Clinical Trials : Progressing from preclinical studies to clinical trials to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) N-{[4-benzyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide (CAS 476447-65-1)
  • Key Differences : The sulfur substituent is linked to a carbamoylmethyl group with a 4-fluorophenyl moiety instead of a 3-fluorobenzyl group.
b) N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 878065-05-5)
  • Key Differences: The sulfur substituent is a hydroxyamino-oxoethyl group, replacing the aromatic 3-fluorobenzyl.
  • Implications : This polar substituent likely increases hydrophilicity and may confer chelating properties, contrasting with the lipophilic 3-fluorobenzyl group in the target compound .

Functional Group Variations

a) 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (Compound 51)
  • Key Differences : Replaces the triazole core with a triazine ring and introduces a sulfamoyl linkage.
  • Implications : The triazine ring and sulfamoyl group may enhance metabolic stability but reduce π-π stacking interactions compared to the triazole-amide structure .
b) 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l)
  • Key Differences : Features a thiophene substituent and trifluoromethyl furan-methylthio group.

Pharmacophore-Modified Analogues

a) VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide)
  • Key Differences : Substitutes the benzamide with an acetamide and introduces a pyridinyl group.
  • Implications : The pyridinyl group may enable cation-π interactions, while the acetamide reduces steric bulk compared to the methoxybenzamide .
b) 2-((4-Benzyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
  • Key Differences: Replaces the 3-fluorobenzylthio with a 4-bromophenoxymethyl group.
  • Implications: The bromine atom and phenoxy group increase molecular weight and may enhance halogen bonding interactions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight
Target Compound 1,2,4-Triazole 3-Fluorobenzylthio, 4-methoxybenzamide Not reported ~505 (estimated)
CAS 476447-65-1 1,2,4-Triazole 4-Fluorophenylcarbamoylmethylthio Not reported 505.56
CAS 878065-05-5 1,2,4-Triazole Hydroxyamino-oxoethylthio Not reported ~480 (estimated)
Compound 51 1,2,4-Triazine 3-Fluorophenyl sulfamoyl 266–268 ~600 (estimated)
6l 1,2,4-Triazole Thiophen-2-yl, trifluoromethyl furan 125–128 ~450 (estimated)

Q & A

Q. Key Conditions :

  • Temperature control during cyclization (80–100°C).
  • Anhydrous solvents to prevent hydrolysis of reactive intermediates .

Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the triazole ring and fluorobenzylthio group .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation and improve yield?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control to avoid side reactions .
  • Catalyst Screening : K₂CO₃ or Et₃N accelerates substitution reactions; catalytic Pd(PPh₃)₄ improves coupling efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) during cyclization reduces decomposition .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Answer:

Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing 3-fluorobenzylthio with 4-fluorobenzylthio) to assess steric/electronic effects .

Biological Assays :

  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Cellular Uptake : Radiolabel the compound to quantify bioavailability in cell lines .

Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to prioritize derivatives for synthesis .

Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved?

Answer:

  • Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., triazole ring oxidation) .
  • Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated carriers to enhance plasma half-life .
  • Pharmacokinetic Profiling : Measure Cmax and AUC in rodent models to correlate exposure with efficacy .
  • Target Engagement : Use PET tracers to confirm target binding in vivo .

Advanced: What strategies are effective in analyzing tautomeric equilibria or conformational flexibility?

Answer:

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to detect tautomerism (e.g., thione ↔ thiol forms) .
  • DFT Calculations : Gaussian software calculates energy barriers between tautomers using B3LYP/6-31G(d) basis sets .
  • Crystallographic Snapshots : Co-crystallize with stabilizing agents (e.g., cyclodextrins) to trap specific conformers .

Advanced: How can researchers validate the compound’s mechanism of action against biological targets?

Answer:

  • Pull-Down Assays : Immobilize the compound on beads to isolate interacting proteins from cell lysates .
  • CRISPR Knockout : Generate target gene-knockout cell lines to confirm specificity in proliferation assays .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution to identify binding pockets .

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